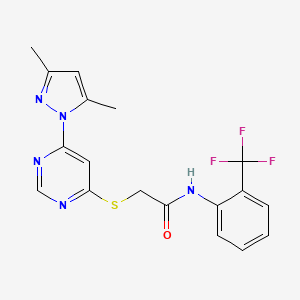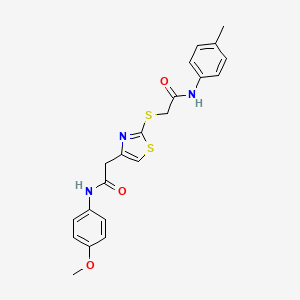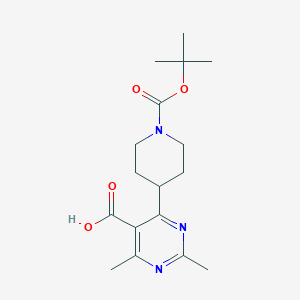![molecular formula C18H13N3O B2583039 (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline CAS No. 374105-48-3](/img/structure/B2583039.png)
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline, also known as BF-1, is a small molecule compound that has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Derivatives of benzimidazole, such as those integrated with anthracene or pyrene, have been synthesized and studied for their selectivity and sensitivity towards specific ions like Al³⁺ in aqueous solutions. These compounds exhibit high sensitivity and selectivity, making them efficient fluorescent chemosensors for detecting metal ions in biological systems. For example, probes designed with anthracen-9-ylmethylene and pyren-1-ylmethylene have been applied to image intracellular Al³⁺ ions in living cells using confocal fluorescence microscopy techniques (G. J. Shree et al., 2019).
Corrosion Inhibition
Compounds bearing the benzimidazole motif, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been investigated as corrosion inhibitors for steel in acidic environments. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting strong surface binding to protect against corrosion. Their effectiveness is further supported by electrochemical and surface analysis techniques (M. Yadav et al., 2015).
Catalysis
Benzimidazole-based frameworks like ZIF-7 (Zeolitic Imidazole Framework) have been explored for their catalytic properties, especially in reactions like the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl phenyl carbamate, a precursor for isocyanates. These materials show promising catalytic activity due to their unique structural properties, including Lewis acid sites that can be activated for improved reaction selectivity and efficiency (D. Dahnum et al., 2019).
Polymerisation Catalysts
Benzimidazolylmethylamine derivatives have been utilized to form complexes with zinc and copper, acting as catalysts for the ring-opening polymerization of ε-caprolactone. These catalysts exhibit first-order kinetics and operate through a coordination–insertion mechanism, illustrating the versatility of benzimidazole compounds in polymer science (N. Attandoh et al., 2014).
Luminescent Materials
Coordination polymers based on benzimidazole and various metal ions have been synthesized and characterized for their luminescent properties. These materials find applications in optoelectronics and sensing, where their luminescent responses can be tuned for specific applications. The structural versatility of benzimidazole ligands contributes to the diverse luminescent properties of these coordination polymers (Qing-wei Wang et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-8-15(19-12-13-6-5-11-22-13)14(7-1)18-20-16-9-3-4-10-17(16)21-18/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDZPAETPETQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)



![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)